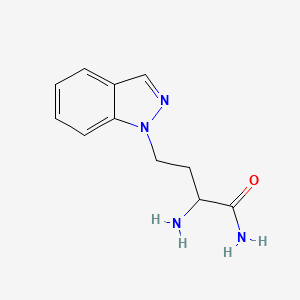
2-Amino-4-(1h-indazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(1H-indazol-1-yl)butanamide is a compound that features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-indazol-1-yl)butanamide typically involves the formation of the indazole ring followed by the introduction of the butanamide side chain. Common synthetic methods include:
Transition Metal Catalyzed Reactions: These reactions often use catalysts like copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, which then cyclize to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This method does not require a catalyst or solvent and involves the reaction of 2-azidobenzaldehydes with amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1H-indazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the nitro group to an amine is a common step in the synthesis of indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are used.
Substitution: Reagents like halogens or alkylating agents are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted indazole derivatives .
Scientific Research Applications
2-Amino-4-(1H-indazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-indazol-1-yl)butanamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness
2-Amino-4-(1H-indazol-1-yl)butanamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Biological Activity
2-Amino-4-(1H-indazol-1-yl)butanamide is a compound of interest due to its potential pharmacological activities, particularly in the fields of anti-inflammatory and enzyme inhibition. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an indazole moiety linked to a butanamide chain. This structural configuration is essential for its biological activity.
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory properties of this compound. In particular, it has shown significant activity against:
- α-Amylase : A key enzyme in carbohydrate metabolism, where inhibition can lead to decreased glucose absorption. The compound demonstrated comparable efficacy to standard inhibitors like acarbose.
| Compound | % Inhibition (Mean ± SEM) |
|---|---|
| This compound | 51.61 ± 0.54 |
| Acarbose | 91.58 ± 1.89 |
This data indicates that the compound could serve as a lead molecule for developing new antidiabetic agents .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8.
| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|
| This compound | 63% | 49% |
| Indomethacin (Standard) | 50% | 45% |
These results suggest that the compound may be effective in treating inflammatory conditions by modulating cytokine expression .
Case Studies
Several case studies have been documented regarding the biological effects of related compounds containing the indazole structure:
- Study on Anti-diabetic Effects : A study demonstrated that compounds similar to this compound significantly reduced blood glucose levels in diabetic models, highlighting their potential as therapeutic agents in diabetes management .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .
The biological activity of this compound is believed to stem from its ability to interact with specific enzyme active sites, thereby inhibiting their function. For α-amylase inhibition, the compound likely mimics substrate interactions, preventing carbohydrate breakdown and glucose release.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-amino-4-indazol-1-ylbutanamide |
InChI |
InChI=1S/C11H14N4O/c12-9(11(13)16)5-6-15-10-4-2-1-3-8(10)7-14-15/h1-4,7,9H,5-6,12H2,(H2,13,16) |
InChI Key |
HAHWSGREPDUJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















